Cas no 850567-21-4 (3-(N-Ethylaminocarbonyl)phenylboronic acid)

3-(N-Ethylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring an N-ethylaminocarbonyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile boronic acid coupling partner due to its stability and reactivity. The ethylaminocarbonyl group enhances solubility in polar organic solvents, facilitating its use in homogeneous reaction conditions. It is also employed in the synthesis of pharmaceuticals and agrochemicals, where precise functionalization is required. The boronic acid moiety allows for selective transformations, making it a useful intermediate in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to maintain stability.
3-(N-Ethylaminocarbonyl)phenylboronic acid structure
850567-21-4 structure
Product name:3-(N-Ethylaminocarbonyl)phenylboronic acid
CAS No:850567-21-4
MF:C9H12BNO3
MW:193.007482528687
MDL:MFCD04115689
CID:719866
PubChem ID:3607123

3-(N-Ethylaminocarbonyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(N-Ethylaminocarbonyl)phenylboronic acid
    • 3-(Ethylcarbamoyl)benzeneboronic acid
    • 3-(Ethylcarbamoyl)benzeneboronic acid(contains varying amounts of Anhydride)
    • [3-(ethylcarbamoyl)phenyl]boronic acid
    • Boronic acid,B-[3-[(ethylamino)carbonyl]phenyl]-
    • B-[3-[(Ethylamino)carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[(ethylamino)carbonyl]phenyl]- (9CI)
    • 3-(N-Ethylaminocarbonyl)benzeneboronic acid
    • AKOS006221828
    • DB-010499
    • 3-(N-ethylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • AB20403
    • 3-(N-Ethylaminocarbonyl)phenylboronicacid
    • 3-(ethylcarbamoyl)phenylboronic acid
    • DTXSID80394111
    • WMMRKCBSJZVRRG-UHFFFAOYSA-N
    • B-[3-[(ETHYLAMINO)CARBONYL]PHENYL]-BORONIC ACID
    • MFCD04115689
    • AS-30769
    • 850567-21-4
    • SCHEMBL3031782
    • MDL: MFCD04115689
    • Inchi: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
    • InChI Key: WMMRKCBSJZVRRG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(B(O)O)C=CC=1)NCC

Computed Properties

  • Exact Mass: 193.09100
  • Monoisotopic Mass: 193.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6A^2

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 106-116°C
  • Boiling Point: Not available
  • Flash Point: 193.6±23.2 °C
  • Refractive Index: 1.545
  • PSA: 69.56000
  • LogP: -0.49300

3-(N-Ethylaminocarbonyl)phenylboronic acid Security Information

3-(N-Ethylaminocarbonyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-(N-Ethylaminocarbonyl)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D555382-1g
3-(N-EthylaMinocarbonyl)phenylboronic acid
850567-21-4 97%
1g
$410 2024-05-24
eNovation Chemicals LLC
K09888-1kg
3-(N-ETHYLAMINOCARBONYL)BENZENEBORONIC ACID
850567-21-4 97%
1kg
$3200 2024-06-09
TRC
E899708-1g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4
1g
$265.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030159-1g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 97%
1g
¥1777 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E44910-5g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 97%
5g
¥7108.0 2023-09-08
Apollo Scientific
OR3954-5g
3-(Ethylcarbamoyl)benzeneboronic acid
850567-21-4 97%
5g
£506.00 2025-02-20
TRC
E899708-250mg
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4
250mg
$121.00 2023-05-18
abcr
AB150619-1 g
3-(N-Ethylaminocarbonyl)phenylboronic acid, 97%; .
850567-21-4 97%
1g
€232.40 2023-05-09
Chemenu
CM135749-1g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 95%+
1g
$117 2023-01-09
Chemenu
CM135749-5g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 95%+
5g
$352 2023-01-09

3-(N-Ethylaminocarbonyl)phenylboronic acid Production Method

Additional information on 3-(N-Ethylaminocarbonyl)phenylboronic acid

Introduction to 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4)

3-(N-Ethylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 850567-21-4, features a unique structural motif that combines a phenyl group with a boronic acid moiety, further functionalized by an N-Ethylaminocarbonyl substituent. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates and advanced materials.

The phenylboronic acid moiety is well-documented for its role in coordination chemistry and its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reaction is widely employed in the pharmaceutical industry to construct biaryl frameworks, which are prevalent in many bioactive molecules. The N-Ethylaminocarbonyl group enhances the compound's reactivity and stability under various conditions, making it particularly useful in multi-step synthetic pathways where precise control over reaction outcomes is essential.

Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in drug discovery. For instance, boron-containing compounds have been investigated for their potential as kinase inhibitors and metallodrugs. The structural features of 3-(N-Ethylaminocarbonyl)phenylboronic acid align with this trend, as it can serve as a building block for designing molecules with enhanced binding affinity and selectivity. Its application in the synthesis of protease inhibitors and other enzyme-targeting agents has been explored in several academic studies.

In materials science, the compound's ability to form stable complexes with metals has opened up possibilities for its use in catalysis and material functionalization. The boronic acid group can act as a ligand, facilitating metal coordination and enabling catalytic transformations that would otherwise be challenging to achieve. This property has been leveraged in the development of novel catalysts for organic transformations, including C-H activation and oxidation reactions.

The N-Ethylaminocarbonyl substituent not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability when incorporated into larger molecular frameworks. This makes 3-(N-Ethylaminocarbonyl)phenylboronic acid a versatile intermediate for medicinal chemists seeking to optimize drug-like properties such as solubility, permeability, and metabolic stability.

Recent research has also explored the potential of this compound in the context of bioconjugation techniques. Boronic acids are known to undergo reversible Michael addition reactions with thiols, a property that has been exploited in site-specific protein labeling and bioimaging applications. The incorporation of 3-(N-Ethylaminocarbonyl)phenylboronic acid into biomolecules could enable novel strategies for tracking biological processes and developing targeted therapeutics.

The synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid typically involves multi-step organic transformations, starting from readily available precursors such as phenol derivatives. The introduction of the boronic acid functionality often requires careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug manufacturing processes.

In conclusion, 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists, enabling the construction of complex molecules with tailored properties. As research continues to uncover new applications for boron-containing compounds, the significance of this intermediate is likely to grow further, solidifying its role as a key player in modern chemical innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850567-21-4)3-(N-Ethylaminocarbonyl)phenylboronic acid
A853853
Purity:99%/99%
Quantity:5g/25g
Price ($):306.0/1071.0